![molecular formula C19H26N6O2 B5438322 N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)
N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as SU11248 or Sunitinib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its therapeutic potential in various types of cancer. It was first synthesized in 1998 by Pfizer and was approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用机制
Sunitinib inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis. In addition, Sunitinib also induces apoptosis in tumor cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
Sunitinib has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation and migration of tumor cells, induces apoptosis, and inhibits angiogenesis. In addition, Sunitinib has been shown to have immunomodulatory effects by inhibiting the function of myeloid-derived suppressor cells and regulatory T cells.
实验室实验的优点和局限性
One advantage of using Sunitinib in lab experiments is its specificity for receptor tyrosine kinases, which allows for targeted inhibition of these pathways. However, one limitation is its potential toxicity, which can vary depending on the dose and duration of treatment.
未来方向
There are several future directions for research on Sunitinib. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of interest is the development of biomarkers that can predict patient response to Sunitinib treatment. Finally, there is ongoing research into the potential use of Sunitinib in other types of cancer, such as breast cancer and non-small cell lung cancer.
合成方法
The synthesis of Sunitinib involves the reaction of 3,5-dimethylphenyl isocyanate with 2-(4-methylpiperazin-1-yl)acetic acid to form the corresponding urea derivative. This intermediate is then reacted with 6-(4-morpholinyl)-4-pyrimidinamine to yield Sunitinib.
科学研究应用
Sunitinib has been extensively studied for its therapeutic potential in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor growth, angiogenesis, and metastasis.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-14-9-15(2)11-16(10-14)24-19(26)21-4-3-20-17-12-18(23-13-22-17)25-5-7-27-8-6-25/h9-13H,3-8H2,1-2H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSGOWJFINYYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

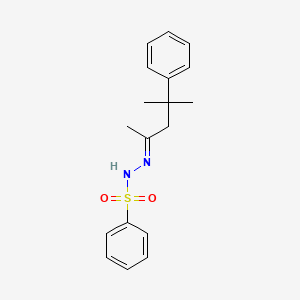
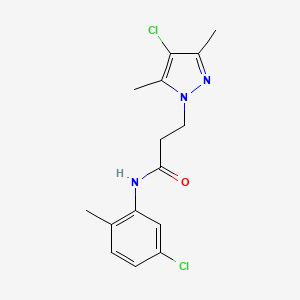
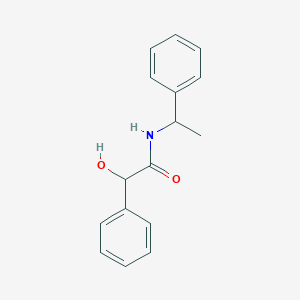
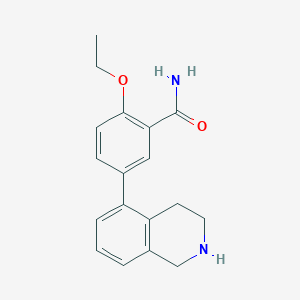
![N~3~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5438291.png)
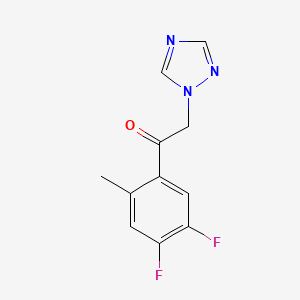
![N-ethyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438294.png)
![N-(3-acetylphenyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5438304.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5438307.png)
![ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438332.png)
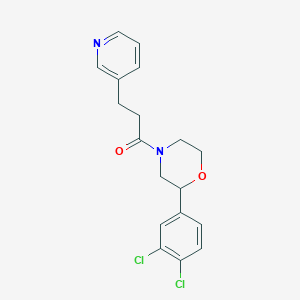
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5438346.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438347.png)
